

Comparative analysis of caffeic acid content in different coffee varieties

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Compound of Interest

Compound Name: Caffeic Acid

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A Comparative Analysis of **Caffeic Acid** Content in Different Coffee Varieties

This guide provides a comparative analysis of **caffeic acid** content across various coffee varieties, intended for researchers, scientists, and drug development professionals. The data presented is compiled from multiple scientific studies to ensure a comprehensive and objective overview.

Data on Caffeic Acid Content

Caffeic acid, a key phenolic compound in coffee, is known for its antioxidant properties. Its concentration can vary significantly based on the coffee species, cultivar, geographical origin, and processing methods, particularly roasting. The following table summarizes quantitative data on **caffeic acid** content in different coffee varieties from various studies.

Coffee Variety	State	Caffeic Acid Content (mg/g)	Caffeic Acid Content (mg/100g)	Source
Coffea arabica (5 Cultivars)	Green (Raw)	0.16 - 0.38	16 - 38	[1]
Coffea arabica (5 Cultivars)	Roasted	1.43 - 1.93	143 - 193	[1]
Coffea arabica (Bourbon)	Green	~0.67	~67	[2]
Coffea arabica (Caturra)	Green	~0.53	~53	[2]
Coffea arabica (Catimor)	Green	~0.57	~57	[2]
Coffea arabica (Monsooned Malabar)	Cured	0.2	20	[3]
Coffea canephora (Robusta)	-	Higher than Arabica	Higher than Arabica	[4]
Coffea canephora (Monsooned Robusta)	Cured	0.4	40	[3]
Commercial Coffee Samples	Roasted	0.0757 - 0.1404	7.57 - 14.04	[3]
Spent Coffee Grounds	-	1.7	170	[5][6]

Note: Values can be influenced by the specific analytical methods and roasting parameters used in each study. Roasting generally degrades chlorogenic acid, which can lead to an initial increase in free **caffeic acid** before it too degrades at higher temperatures.[2]

Experimental Protocols

The quantification of **caffeic acid** in coffee is predominantly performed using High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a generalized protocol synthesized from various validated methods.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Sample Preparation and Extraction

- **Grinding:** A precise amount of coffee beans (e.g., 3 grams) is finely powdered to increase the surface area for extraction.[\[7\]](#)
- **Solvent Extraction:** The coffee powder is mixed with a solvent solution. A common solvent is a methanol/water or ethanol/water mixture (e.g., 40/60 v/v).[\[6\]](#)[\[7\]](#) The mixture is agitated for a set period (from 2 to 24 hours) and may be heated (e.g., 60°C) to enhance extraction efficiency.[\[6\]](#)[\[7\]](#)
- **Filtration and Concentration:** The mixture is filtered to remove solid particles. The resulting filtrate is then concentrated under a vacuum at a controlled temperature (e.g., 40-60°C) to a smaller, manageable volume (e.g., 5 mL).[\[6\]](#)[\[7\]](#)
- **(Optional) Hydrolysis:** To measure total **caffeic acid** (both free and esterified forms), an alkaline hydrolysis step is introduced. The concentrated solution is treated with sodium hydroxide (e.g., 2N NaOH) for several hours. The pH is then neutralized with HCl.[\[7\]](#)
- **Purification:** The phenolic acids are extracted from the aqueous solution using a solvent like ethyl acetate through liquid-liquid extraction. The ethyl acetate fractions are combined and evaporated to dryness. The final residue is redissolved in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.[\[7\]](#)
- **Final Filtration:** Before injection into the HPLC system, the final sample solution is filtered through a microfilter (e.g., 0.45 µm) to remove any remaining particulates.[\[3\]](#)

HPLC Analysis

- **Chromatographic System:** A standard HPLC system equipped with a UV or Photo-Diode Array (PDA) detector is used.

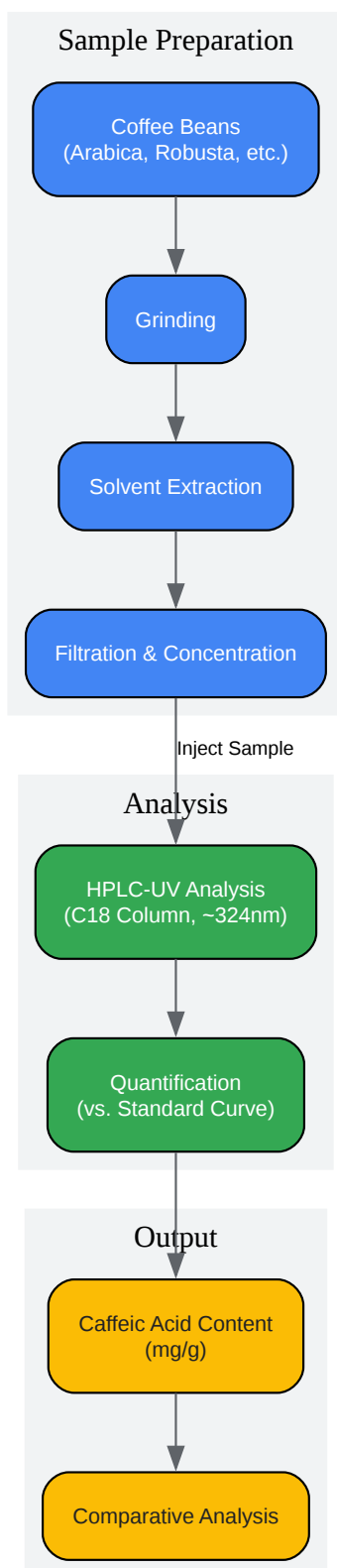
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is typically employed for separation.[5][6]
- Mobile Phase: The separation is achieved using either an isocratic or gradient elution.
 - Isocratic Example: A mixture of acetonitrile, methanol, and aqueous formic acid (e.g., 10:10:80 v/v/v).[5][6]
 - Gradient Example: A two-solvent system, such as water with formic acid (Solvent A) and methanol (Solvent B), with a programmed gradient to change the solvent composition over time.[5]
- Flow Rate: A constant flow rate, typically between 0.9 and 1.2 mL/min, is maintained.[7][8]
- Detection Wavelength: **Caffeic acid** is monitored and quantified at its maximum absorbance wavelength, which is approximately 320-325 nm.[3][6]
- Column Temperature: The column is kept at a constant temperature, such as 27°C or 30°C, to ensure reproducible results.[5][6]
- Injection Volume: A small, precise volume of the sample (e.g., 5-10 μ L) is injected.[3][7]

Quantification

Quantification is performed using an external standard method. A calibration curve is generated by injecting known concentrations of a pure **caffeic acid** standard and plotting the peak area against the concentration. The concentration of **caffeic acid** in the coffee samples is then determined by comparing their peak areas to the calibration curve.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of **caffeic acid** in coffee varieties.



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Caption: Workflow for **Caffeic Acid** Quantification in Coffee.

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